molecular formula C18H12ClFN4O2 B2493170 2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034354-95-3

2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2493170
CAS No.: 2034354-95-3
M. Wt: 370.77
InChI Key: WNNQKGIUZJHMTK-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C18H12ClFN4O2 and its molecular weight is 370.77. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds related to 2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione have been synthesized and tested for their potential as anticonvulsants. Specifically, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines exhibited significant activity against maximal electroshock-induced seizures in rats. Notably, the 1,2,4-triazolo[4,3-a]pyrazine ring system functions as a bioisostere of the purine ring for anticonvulsant activity, with some compounds demonstrating potent efficacy at low dosages (Kelley et al., 1995).

Synthesis and Structural Studies

Various synthetic approaches have been explored to construct related compounds and study their properties. For instance, the synthesis of 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and 6-Benzyl-5-thioxo-3,4-dihydro-2H-[1,2,4]triazin-3-one and their transformation into fused[1,2,4]triazine systems has been detailed, providing insights into the structural and reactive characteristics of these compounds (Massry, 2003).

Biological and Pharmacological Properties

The derivatives of 1,2,4-triazolo[4,3-a]pyrazines have been evaluated for various biological activities. For example, pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines have been reported as selective and brain-penetrant phosphodiesterase 2 (PDE2) inhibitors, showcasing potential pharmacological applications in the central nervous system (Rombouts et al., 2015).

Antimicrobial Activity

Certain derivatives of 1,2,4-triazolo[4,3-a]pyrazines have been synthesized and tested for their antimicrobial properties. These compounds, including triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones bearing a pyrazole moiety, have shown good antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli (Nayak & Poojary, 2020).

Future Directions

The development of the piperazine-fused triazoles, including this compound, presents both challenges and opportunities . There is potential for further synthetic application of these compounds for medicinally oriented synthesis .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O2/c19-14-7-4-8-15(20)13(14)11-24-18(26)23-10-9-22(17(25)16(23)21-24)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNQKGIUZJHMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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